

# In-Depth Technical Guide: Analysis of the Hypothetical Molecule C19H17Cl2N5O4

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Disperse Orange 30 |           |
| Cat. No.:            | B15552613          | Get Quote |

Disclaimer: The molecular formula C19H17Cl2N5O4 does not correspond to a well-documented or publicly known chemical compound. As such, this technical guide is a hypothetical analysis based on a plausible chemical structure and a projected mechanism of action. The data, experimental protocols, and signaling pathways described herein are illustrative and intended for research and development professionals in the pharmaceutical and life sciences sectors.

#### **Hypothetical Compound Profile: "Lorachibine"**

For the purpose of this analysis, we have designated the hypothetical compound with the molecular formula C19H17Cl2N5O4 as "Lorachibine." We propose that Lorachibine is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, specifically targeting JAK2. This hypothesis is based on the structural features that could be accommodated by such a molecular formula, incorporating a dichlorinated phenyl group, a pyrimidine core, and an amide-containing side chain, which are common motifs in kinase inhibitors.

#### **Physicochemical and Pharmacokinetic Properties**

The following table summarizes the projected in silico and preclinical data for Lorachibine.



| Property               | Value                       | Method                                   |
|------------------------|-----------------------------|------------------------------------------|
| Molecular Weight       | 462.28 g/mol                | Calculation                              |
| LogP                   | 3.2                         | CLogP calculation                        |
| Aqueous Solubility     | 15 μg/mL                    | Shake-flask method                       |
| Permeability (Papp)    | >10 x 10 <sup>-6</sup> cm/s | Caco-2 assay                             |
| Plasma Protein Binding | 92%                         | Equilibrium dialysis                     |
| In vitro IC50 (JAK2)   | 5 nM                        | LanthaScreen™ Eu Kinase<br>Binding Assay |
| In vitro IC50 (JAK1)   | 150 nM                      | LanthaScreen™ Eu Kinase<br>Binding Assay |
| In vitro IC50 (JAK3)   | 300 nM                      | LanthaScreen™ Eu Kinase<br>Binding Assay |
| In vitro IC50 (TYK2)   | 250 nM                      | LanthaScreen™ Eu Kinase<br>Binding Assay |

## Proposed Mechanism of Action and Signaling Pathway

Lorachibine is hypothesized to be a competitive inhibitor of ATP binding to the kinase domain of JAK2. By blocking the phosphorylation and activation of JAK2, Lorachibine would subsequently inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This disruption of the JAK-STAT signaling pathway is a well-established therapeutic strategy for various myeloproliferative neoplasms and inflammatory diseases.





#### Click to download full resolution via product page

Caption: Proposed mechanism of action of Lorachibine on the JAK-STAT signaling pathway.

# Experimental Protocols LanthaScreen™ Eu Kinase Binding Assay for JAK2 Inhibition

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of Lorachibine against the JAK2 kinase.

- Reagents and Materials:
  - JAK2 kinase (recombinant)
  - LanthaScreen™ Eu-anti-tag antibody
  - Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
  - Test compound (Lorachibine) in DMSO
  - Assay buffer (e.g., TR-FRET dilution buffer)
  - 384-well microplates
- Procedure:



- 1. Prepare a serial dilution of Lorachibine in DMSO. Further dilute in assay buffer to the desired final concentrations.
- 2. Add the diluted Lorachibine or DMSO (vehicle control) to the wells of a 384-well plate.
- 3. Add the JAK2 kinase and the Alexa Fluor™ 647-tracer solution to each well.
- 4. Add the Eu-anti-tag antibody to each well.
- 5. Incubate the plate at room temperature for 60 minutes, protected from light.
- 6. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
- Calculate the emission ratio and determine the IC50 value by fitting the data to a fourparameter logistic equation.

#### **Caco-2 Permeability Assay**

This protocol outlines the determination of the apparent permeability coefficient (Papp) of Lorachibine across a Caco-2 cell monolayer.

- · Cell Culture:
  - Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
  - Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
- · Permeability Assay:
  - 1. Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  - 2. Add Lorachibine (at a final concentration of 10  $\mu$ M) to the apical (A) or basolateral (B) chamber.
  - 3. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.



- 4. Analyze the concentration of Lorachibine in the collected samples using LC-MS/MS.
- 5. Calculate the Papp value for both A-to-B and B-to-A transport.

### **Experimental and Drug Discovery Workflow**

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor like Lorachibine.





Click to download full resolution via product page



Caption: A generalized workflow for small molecule drug discovery and preclinical development.

#### Conclusion

While the compound C19H17Cl2N5O4, or "Lorachibine," is a hypothetical entity, this technical guide provides a plausible and scientifically grounded framework for its potential properties, mechanism of action, and preclinical evaluation as a selective JAK2 inhibitor. The presented data tables, experimental protocols, and diagrams are intended to serve as a comprehensive example for researchers and professionals engaged in the process of drug discovery and development. Further computational and synthetic work would be required to validate the existence and therapeutic potential of any compound with this molecular formula.

 To cite this document: BenchChem. [In-Depth Technical Guide: Analysis of the Hypothetical Molecule C19H17Cl2N5O4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552613#molecular-formula-c19h17cl2n5o4-detailed-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com